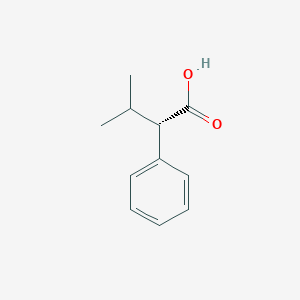

(S)-3-methyl-2-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is (S)-3-methyl-2-phenylbutanoic acid used for in research

An In-Depth Technical Guide to the Research Applications of (S)-3-methyl-2-phenylbutanoic acid

Abstract

This compound is a chiral carboxylic acid whose significance in research and development is primarily anchored in its role as a high-value intermediate in pharmaceutical synthesis. Its unique stereochemical structure, featuring a chiral center alpha to both a phenyl group and a carboxylic acid, makes it an essential building block for constructing complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its core applications, focusing on its pivotal role in the synthesis of the angiotensin II receptor antagonist, Valsartan. Furthermore, it delves into the broader utility of its structural motif in chiral resolution methodologies and as a versatile synthon for creating other molecules of medicinal interest. Finally, we touch upon the metabolic context of phenylalkanoic acids, providing a broader biochemical perspective. This document serves as a technical resource, complete with detailed protocols and workflows, for professionals engaged in synthetic chemistry and drug discovery.

Introduction to this compound

This compound, a derivative of valine, is a non-proteinogenic amino acid analogue. Its utility in research stems directly from its defined three-dimensional structure, which is transferred during multi-step syntheses to ensure the stereochemical integrity of the final product.

Chemical Structure and Physicochemical Properties

The structural features—a stereocenter bearing a phenyl ring, an isopropyl group, and a carboxylic acid—provide a unique combination of steric and electronic properties that are leveraged in its synthetic applications.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-methyl-2-phenylbutanoic acid | [1][2] |

| CAS Number | 13490-69-2 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 282 °C | [3] |

The Importance of Chirality in Drug Development

In pharmaceutical science, the chirality of a molecule is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) has long-established guidelines that necessitate the characterization of individual stereoisomers in new drug development.[4] Consequently, chiral building blocks like this compound are indispensable tools, enabling chemists to construct the desired enantiomer of a drug molecule directly, a process known as enantioselective synthesis. This approach is superior to resolving a racemic mixture at the end of a synthesis, which is often less efficient.[5]

Primary Application: A Keystone Chiral Building Block in Valsartan Synthesis

The most prominent and well-documented research and industrial application of this compound is its use as a key chiral intermediate in the synthesis of Valsartan. Valsartan is a potent, orally active angiotensin II receptor blocker (ARB) used extensively in the treatment of hypertension and heart failure.[6]

Strategic Importance in Angiotensin II Receptor Blockers

The (S)-configuration of the valine-like moiety in Valsartan is essential for its high-affinity binding to the angiotensin II type 1 (AT₁) receptor. The synthesis strategy, therefore, relies on incorporating a precursor that already contains this correct stereochemistry. This compound serves this exact purpose, acting as the foundational chiral scaffold upon which the rest of the Valsartan molecule is constructed.

Generalized Synthetic Workflow

The synthesis of Valsartan from this compound typically involves its conversion to an ester (e.g., methyl ester), followed by a sequence of N-alkylation and N-acylation reactions to build the core structure, and finally, formation of the characteristic tetrazole ring.

Caption: Generalized workflow for Valsartan synthesis featuring the chiral intermediate.

Representative Protocol: Acylation of the N-Alkylated Intermediate

This protocol describes the N-acylation step, a critical bond formation that links the chiral fragment to the valeryl side chain of the final drug. This step's causality is rooted in creating a stable amide bond, which is a core structural feature of Valsartan.

-

Dissolution: Dissolve the N-alkylated intermediate, (S)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate, in an appropriate aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl that will be generated during the reaction, preventing side reactions.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of valeryl chloride dropwise. The low temperature is crucial to control the exothermicity of the reaction and minimize potential side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, the N-acylated intermediate, can be purified by column chromatography on silica gel.

Utility in Chiral Resolution Methodologies

While direct use of this compound as a resolving agent is not widely reported, its corresponding amine, (S)-3-methyl-2-phenylbutylamine , serves as a textbook example of a versatile chiral resolving agent for racemic carboxylic acids.[7][8] The underlying principle is identical and demonstrates the value of this chiral scaffold in enantiomeric separations.

The Principle of Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture.[9] The process involves reacting the racemic mixture (e.g., a racemic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[9]

Case Study: Resolution of Racemic Acids using the Analogous (S)-3-methyl-2-phenylbutylamine

The effectiveness of the (S)-3-methyl-2-phenylbutylamine scaffold in forming diastereomeric salts that can be easily crystallized has been demonstrated for several pharmaceutically important racemic acids.[7]

| Racemic Carboxylic Acid | Recovered Enantiomer | Enantiomeric Excess (ee) | Yield |

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% |

| 2-Hydroxy-4-phenylbutanoic acid | (R)-HPBA | 99% | 34.4% |

| (Data sourced from Ikunaka et al., Organic Process Research & Development)[7] |

Workflow for Chiral Resolution

The experimental workflow is a logical sequence designed to exploit the solubility differences between the formed diastereomeric salts.

Caption: Workflow for the resolution of a racemic acid using a chiral amine.

Role as a Versatile Synthon for Chiral Amides

Beyond its role in Valsartan, this compound is a valuable starting material for the synthesis of other chiral molecules, such as primary, secondary, and tertiary amides. These motifs are prevalent in medicinal chemistry. A technical guide from Benchchem outlines a plausible synthesis for (S)-3-methyl-2-phenylbutanamide, highlighting its utility as a foundational synthon.[10]

Application in Medicinal Chemistry Scaffolds

The phenylbutanamide scaffold can be found in various biologically active compounds. The ability to synthesize enantiomerically pure versions of these amides is crucial for structure-activity relationship (SAR) studies, where researchers investigate how stereochemistry impacts biological function.

Protocol: Synthesis of (S)-3-methyl-2-phenylbutanamide

This protocol details the conversion of the carboxylic acid to the primary amide using a standard peptide coupling agent.[10]

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM). Add 1.1 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).

-

Stirring: Stir the mixture at room temperature for 15-20 minutes to form the activated ester intermediate.

-

Ammonia Addition: Add a solution of ammonia (e.g., 2.0 M in 1,4-dioxane or methanol) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. The choice of a long reaction time ensures complete conversion.

-

Filtration: A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling agent, will form. Remove the DCU by filtration.

-

Workup and Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield pure (S)-3-methyl-2-phenylbutanamide.

Metabolic Considerations: The Fate of Phenylalkanoic Acids

While research on the specific metabolism of this compound in humans is limited, studies on related phenylalkanoic acids in microorganisms provide valuable insight into their potential biotransformation pathways.

Bacterial Metabolism via β-Oxidation

Research has shown that bacteria, particularly strains of Pseudomonas putida, can metabolize various phenylalkanoic acids.[11] These compounds are typically activated to their coenzyme A (CoA) thioesters by FadD (fatty acyl-CoA synthetase) enzymes.[6] Following activation, they can enter the β-oxidation cycle, where the alkyl chain is shortened by two carbons in each cycle. This metabolic capability is relevant for bioremediation and biotransformation studies, where bacteria are used to produce valuable chemicals or degrade environmental pollutants.[12]

Potential Relevance in Environmental and Biotransformation Studies

The study of how microorganisms degrade chiral aromatic compounds is an active area of research. Understanding the metabolic fate of molecules like this compound can inform the design of biodegradable chemicals and the development of biocatalytic processes for producing other valuable chiral compounds.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of chiral building blocks in modern pharmaceutical and chemical research. Its primary application in the industrial-scale synthesis of Valsartan underscores its importance and reliability as a source of chirality. The principles demonstrated by its amine analogue in chiral resolution and its utility in forming other medicinally relevant scaffolds showcase its broader potential. Future research may focus on developing novel, more efficient synthetic routes to this intermediate or expanding its application as a synthon for new classes of therapeutic agents. As the demand for enantiomerically pure pharmaceuticals continues to grow, the value of well-characterized and versatile chiral intermediates like this compound will undoubtedly increase.

References

-

Sandoval, A., Arias-Barrau, E., Bermejo, F., Cañedo, L., Naharro, G., Olivera, E. R., & Luengo, J. M. (2005). Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. Applied Microbiology and Biotechnology, 67(1), 97–105. [Link]

-

Ikunaka, M., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291-296. [Link]

-

Lee, S. Y., et al. (2003). Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. Journal of Microbiology and Biotechnology, 13(5), 762-769. [Link]

-

Taylor & Francis Online. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. [Link]

-

ResearchGate. (2002). (S)-3Methyl2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids 1. [Link]

-

American Society for Microbiology. (2012). FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids. Journal of Bacteriology, 194(1), 165-174. [Link]

-

PubChem. (n.d.). (R)-3-Methyl-2-phenylbutanoic acid. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2018). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 7, 2026, from [Link]

Sources

- 1. 3-Methyl-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 2. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-phenylbutyric acid | 3508-94-9 | DAA50894 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids | Scilit [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-methyl-2-phenylbutanoic acid CAS number and structure

An In-depth Technical Guide to (S)-3-methyl-2-phenylbutanoic acid for Advanced Research

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, analytical validation, and applications, grounding all claims in authoritative data.

Core Compound Identification and Physicochemical Properties

This compound is a chiral building block whose stereochemistry is crucial for its function in the synthesis of pharmacologically active molecules.[1] Its structural features, combining a phenyl ring and an isopropyl group adjacent to a stereocenter, make it a valuable synthon for creating complex molecular architectures.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13490-69-2 | [2][3][4] |

| IUPAC Name | (2S)-3-methyl-2-phenylbutanoic acid | [4] |

| Synonyms | (S)-3-Methyl-2-phenylbutyric acid, (S)-α-Isopropylphenylacetic acid | [4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][5] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in water | [6] |

| Flash Point | 86 °C | [3] |

Structure:

The structure features a carboxylic acid with a chiral carbon at the C2 position, bonded to a hydrogen, a phenyl group, an isopropyl group, and the carboxyl group. The "(S)" designation defines the specific three-dimensional arrangement at this stereocenter.

SMILES Notation: CC(C)C(=O)O[4]

Enantioselective Synthesis: A Strategic Approach

The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the development of robust enantioselective synthetic routes is paramount for compounds like this compound.[1] A highly effective strategy involves the asymmetric alkylation of a phenylacetic acid derivative, which establishes the critical stereocenter with high fidelity early in the synthetic sequence.[1]

Proposed Synthetic Workflow

The synthesis can be logically approached in two primary stages: enantioselective alkylation to form the chiral acid, followed by purification.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Enantioselective Alkylation

This protocol describes a validated method for preparing the target compound. The causality behind using a chiral lithium amide base is to deprotonate the α-carbon of the phenylacetic acid derivative in a stereocontrolled manner, allowing the subsequent alkylation to proceed with high enantioselectivity.

Materials:

-

Phenylacetic acid

-

Strong base (e.g., n-butyllithium)

-

Chiral amine (to form the chiral lithium amide)

-

2-iodopropane

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of Chiral Base: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve the chiral amine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to form the chiral lithium amide base.

-

Deprotonation: In a separate flask, dissolve phenylacetic acid in anhydrous THF. Cool this solution to -78 °C.

-

Transfer the phenylacetic acid solution to the chiral base solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the chiral enolate.

-

Alkylation: Add 2-iodopropane to the reaction mixture dropwise. Allow the reaction to stir at -78 °C until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product with high purity.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the synthesized this compound. A multi-step analytical workflow ensures the material meets the stringent quality standards required for research and drug development.

Analytical Validation Workflow

Caption: Analytical workflow for the characterization of the final product.

Key Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

-

Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) provides differential interaction with the (S) and (R) enantiomers, allowing for their baseline separation.

-

Protocol:

-

Sample Preparation: Prepare a standard solution of the synthesized product in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture).

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H or equivalent chiral column.

-

Mobile Phase: An isocratic mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample. The retention times for the (S) and (R) enantiomers will differ. Calculate the area under each peak to determine the enantiomeric excess (% ee) and overall purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Rationale: ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton and carbon atom.

-

Representative Data (Predicted):

-

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the chiral center, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: Expect signals for the carboxyl carbon, the aromatic carbons, the chiral α-carbon, and the carbons of the isopropyl group.

-

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Rationale: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing an essential check on its identity.[7]

-

Protocol:

-

Operate the mass spectrometer in electrospray ionization (ESI) negative mode.

-

The expected [M-H]⁻ ion for C₁₁H₁₄O₂ would be observed at an m/z of approximately 177.1.

-

Applications in Drug Discovery and Development

This compound is not merely a laboratory chemical; it is a key intermediate whose structural motifs are found in numerous pharmaceuticals.

-

Chiral Building Block: Its primary application is as a versatile starting material for the synthesis of more complex chiral molecules. The presence of the carboxylic acid functional group allows for a wide range of subsequent chemical transformations, such as amidation or reduction.[1]

-

Structural Analogue to Profens: The α-arylpropionic acid scaffold is the core structure of the widely known non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen. Research into derivatives of this scaffold continues to be an active area in the search for new anti-inflammatory agents.

-

Relevance to ACE Inhibitors: Key intermediates for angiotensin-converting-enzyme (ACE) inhibitors, such as (R)-2-hydroxy-4-phenylbutanoic acid, share significant structural similarity, highlighting the utility of phenylbutanoic acid derivatives in cardiovascular drug discovery.[8][9]

-

The "Magic Methyl" Effect: In drug design, the strategic placement of a methyl group can significantly enhance a compound's potency, selectivity, or pharmacokinetic properties.[10] The isopropyl group in this compound can be considered an advanced example of this principle, providing steric bulk that can be crucial for optimizing interactions with a biological target.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6][11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Conclusion

This compound is a high-value chiral synthon with direct relevance to modern drug discovery. A thorough understanding of its properties, enantioselective synthesis, and rigorous analytical characterization is essential for its effective application. This guide provides the foundational technical knowledge and practical protocols to empower researchers to leverage this important molecule in their scientific endeavors.

References

-

ChemBK. (2S)-3-methyl-2-phenylbutanoate. [Link]

-

Ikunaka, M., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development. [Link]

-

Patel, R. N. (2001). Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli BL21 Overexpressing YiaE. Applied Biochemistry and Biotechnology. [Link]

-

PubChem. (R)-3-Methyl-2-phenylbutanoic acid. [Link]

-

ChemSynthesis. 3-hydroxy-2-methyl-3-phenylbutanoic acid. [Link]

-

ResearchGate. 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids. [Link]

-

PubChem. Methyl 3-phenylbutanoate. [Link]

-

PubChem. 3-Phenylbutyric acid. [Link]

-

Godfrey, A. G., et al. (1990). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of (+)2-phenylbutyric acid. [Link]

-

NIST WebBook. 3-Phenylbutyric acid. [Link]

- Google Patents.

-

de Oliveira, P. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13490-69-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 13490-69-2 | NAA49069 [biosynth.com]

- 4. (S)-3-Methyl-2-phenyl-butyric acid 95% | CAS: 13490-69-2 | AChemBlock [achemblock.com]

- 5. 3-Methyl-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

- 11. 3508-94-9 Cas No. | 3-Methyl-2-phenylbutanoic acid | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 2-Phenyl-3-methylbutanoic Acid

Abstract

This technical guide provides an in-depth analysis of α-isopropylphenylacetic acid, a significant organic compound with applications in pharmaceuticals and organic synthesis. The document begins by exhaustively cataloging the compound's numerous synonyms and chemical identifiers to ensure clear and unambiguous communication among researchers. Following this, a detailed examination of its physicochemical properties is presented. This guide offers field-proven, step-by-step protocols for both the synthesis and the analytical quantification of this molecule, explaining the scientific rationale behind key procedural steps. The potential applications and biological relevance are discussed, providing context for its use in research and development. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to understand and utilize α-isopropylphenylacetic acid with precision and confidence.

Section 1: Chemical Identity and Nomenclature

Precise identification of a chemical compound is foundational to scientific research and development. Alpha-isopropylphenylacetic acid is known by a variety of names across different chemical catalogs, databases, and publications. Establishing a clear understanding of this nomenclature is the first step in any rigorous scientific endeavor. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyl-2-phenylbutanoic acid [1][2].

This compound is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha carbon of a butyric acid backbone. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry[1][3][4].

For clarity and to facilitate comprehensive literature and database searches, the following table summarizes the primary synonyms and identifiers for this molecule.

| Identifier Type | Value | Primary Source(s) |

| Primary Name | alpha-Isopropylphenylacetic acid | Common/Supplier Name[1][2][5] |

| IUPAC Name | 3-methyl-2-phenylbutanoic acid | IUPAC[1][2] |

| CAS Number | 3508-94-9 | Chemical Abstracts Service[1][2][5] |

| Molecular Formula | C₁₁H₁₄O₂ | General[1][2][5] |

| Molecular Weight | 178.23 g/mol | General[2][4] |

| Synonyms | 2-Phenyl-3-methylbutanoic acid | Synonym[2][4][5] |

| 2-Phenylisovaleric acid | Synonym[4][5][6] | |

| 3-Methyl-2-phenylbutyric acid | Synonym[2][5][6] | |

| α-Isopropylbenzeneacetic acid | Synonym[4][5] | |

| Benzeneacetic acid, α-(1-methylethyl)- | Synonym[2][6] | |

| InChI Key | HDLQGISFYDYWFJ-UHFFFAOYNA-N | IUPAC International Chemical Identifier[1][3] |

| SMILES | CC(C)C(C(O)=O)C1=CC=CC=C1 | Simplified Molecular Input Line Entry System[1][3] |

| Chiral Variants | (R)-3-Methyl-2-phenylbutanoic acid | Stereoisomer[7][8] |

| (S)-3-methyl-2-phenylbutanoic acid | Stereoisomer[6] |

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application. The properties of 3-methyl-2-phenylbutanoic acid dictate its behavior in various solvents and its reactivity in chemical processes.

| Property | Value | Notes |

| Appearance | White to pale yellow or off-white solid | [1][4] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 270.46 °C (rough estimate) | [4] |

| pKa | 4.26 ± 0.10 (Predicted) | [4] |

| Water Solubility | Slightly soluble in water | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

These properties indicate a stable, solid organic acid at room temperature with limited aqueous solubility, a key consideration for its use in both organic synthesis and potential biological assays.

Section 3: Synthesis and Purification Workflow

The synthesis of 3-methyl-2-phenylbutanoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol describes a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-methyl-2-phenylbutanoic acid

Objective: To synthesize 3-methyl-2-phenylbutanoic acid from phenylacetic acid and an appropriate alkylating agent.

Causality: The core of this synthesis is the generation of a carbanion at the alpha-position of the phenylacetic acid ester, which then acts as a nucleophile to attack an isopropyl halide. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Materials:

-

Methyl phenylacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane

-

Hydrochloric acid (HCl), 6M

-

Sodium hydroxide (NaOH), 2M

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Add anhydrous THF via cannula to the flask.

-

Cool the suspension to 0°C in an ice bath.

-

Rationale: The reaction is initiated at a low temperature to control the exothermic reaction of the hydride and to prevent side reactions.

-

Slowly add a solution of methyl phenylacetate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This ensures the complete formation of the enolate.

-

-

Alkylation:

-

Cool the reaction mixture back down to 0°C.

-

Slowly add 2-bromopropane (1.2 equivalents) to the enolate solution.

-

Rationale: Maintaining a low temperature prevents the elimination of HBr from the alkyl halide. A slight excess of the alkylating agent ensures the reaction goes to completion.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

-

Workup and Ester Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

-

Add 2M NaOH solution to the mixture and heat to reflux for 4 hours to hydrolyze the ester.

-

Rationale: Basic hydrolysis (saponification) is a robust method for converting the ester to the carboxylate salt.

-

Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove any non-polar impurities. Discard the organic layer.

-

-

Isolation and Purification:

-

Acidify the aqueous layer to a pH of ~2 with 6M HCl. The carboxylic acid will precipitate out.

-

Rationale: Protonation of the carboxylate salt renders it insoluble in the aqueous phase.

-

Extract the product into diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-methyl-2-phenylbutanoic acid.

Section 4: Analytical Methodologies

Accurate quantification and purity assessment are essential for any chemical compound intended for research or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Protocol: HPLC Analysis of 3-methyl-2-phenylbutanoic acid

Objective: To determine the purity of a sample of 3-methyl-2-phenylbutanoic acid using reverse-phase HPLC with UV detection.

Self-Validation System: This protocol includes the use of a certified reference standard for peak identification and quantification, ensuring the accuracy and validity of the results. The system suitability parameters (e.g., tailing factor, theoretical plates) must be met before sample analysis.

Materials:

-

Sample of 3-methyl-2-phenylbutanoic acid

-

Certified Reference Material (CRM) of 3-methyl-2-phenylbutanoic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Rationale: The TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh ~10 mg of the CRM and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 10 mL solution (1 mg/mL).

-

Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 210 nm

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 30% B

-

18-25 min: 30% B (re-equilibration)

-

-

-

Analysis and Data Interpretation:

-

Inject the diluent (blank), followed by the working standard (x5 injections for system suitability), and then the sample.

-

Identify the peak for 3-methyl-2-phenylbutanoic acid in the sample chromatogram by comparing its retention time to that of the CRM.

-

Calculate the purity of the sample using the area percent method.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis via HPLC.

Section 5: Applications and Biological Context

While primarily documented as a chemical intermediate, the structural motif of 3-methyl-2-phenylbutanoic acid is related to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the "profens". For example, Ibuprofen is 2-(4-isobutylphenyl)propanoic acid. Although α-isopropylphenylacetic acid itself is not a common therapeutic agent, its analogs and derivatives are of significant interest in drug discovery.

Compounds in this class often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Hypothetical Signaling Pathway Involvement (COX Inhibition)

If a derivative of 3-methyl-2-phenylbutanoic acid were to function as a COX inhibitor, it would interrupt the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the cyclooxygenase (COX) pathway by an NSAID-like compound.

This compound and its analogs serve as valuable building blocks for creating libraries of new chemical entities for screening in drug development programs targeting inflammation and pain.

References

-

SynZeal. (n.d.). Ibuprofen EP Impurity C. Retrieved from SynZeal Website. [Link]

-

P&S Chemicals. (n.d.). Product information, Alpha-isopropylphenylacetic acid. Retrieved from P&S Chemicals Website. [Link]

-

LookChem. (n.d.). CAS No.2328-24-7,(-)-2-phenylpropanoic acid Suppliers. Retrieved from LookChem Website. [Link]

-

Chemsrc. (n.d.). 2-phenylpropanoic acid | CAS#:2328-24-7. Retrieved from Chemsrc Website. [Link]

-

Mol-Instincts. (n.d.). CAS No.: 3508-94-9 - Alpha-Isopropylphenylacetic Acid. Retrieved from Mol-Instincts Website. [Link]

-

PubChem - NIH. (n.d.). 2-Methyl-3-phenylbutyric acid. Retrieved from PubChem. [Link]

-

PubChem - NIH. (n.d.). (R)-3-Methyl-2-phenylbutanoic acid. Retrieved from PubChem. [Link]

-

PubChem - NIH. (n.d.). Isopropyl Phenylacetate. Retrieved from PubChem. [Link]

-

PubChem - NIH. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from PubChem. [Link]

Sources

- 1. alpha-Isopropylphenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3508-94-9 | alpha-Isopropylphenylacetic Acid - AiFChem [aifchem.com]

- 3. A16077.14 [thermofisher.com]

- 4. 2-Isopropyl-2-phenylacetic acid | 3508-94-9 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 3-Methyl-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 7. achmem.com [achmem.com]

- 8. (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2 | CID 7290444 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of (S)-3-methyl-2-phenylbutanoic Acid in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Building Block – A Perspective on Chiral Scaffolds in Pharmaceutical Design

In the landscape of contemporary drug discovery, the pursuit of stereochemical purity is not merely a regulatory hurdle but a fundamental principle that dictates therapeutic efficacy and safety. Chiral molecules, such as (S)-3-methyl-2-phenylbutanoic acid, represent more than just starting materials; they are the architectural blueprints for sophisticated pharmaceutical agents. This technical guide delves into the multifaceted role of this compound, not as a passive precursor, but as an active participant in shaping the pharmacological profile of next-generation therapeutics. We will explore its intrinsic properties, its application as a versatile chiral synthon, and its conceptual significance in the asymmetric synthesis of complex drug molecules. By examining the causality behind its use and the stereocontrolled reactions it influences, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how such chiral scaffolds are leveraged to conquer intricate therapeutic challenges.

Physicochemical and Stereochemical Profile of this compound

This compound is a chiral carboxylic acid characterized by a phenyl group and an isopropyl group attached to the stereogenic center at the C2 position.[1][2] This specific arrangement of bulky substituents imparts distinct physicochemical properties that are crucial for its application in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| CAS Number | 13490-69-2 | [3] |

| Appearance | Solid | [1] |

| Chirality | (S)-enantiomer |

The presence of both a lipophilic phenyl ring and a carboxylic acid moiety gives the molecule amphiphilic character, influencing its solubility and reactivity in various solvent systems. The true value of this molecule, however, lies in its defined three-dimensional structure, which serves as a handle to control the stereochemical outcome of subsequent chemical transformations.

This compound as a Chiral Synthon: The Art of Stereocontrol

In the realm of pharmaceutical synthesis, a chiral synthon is a molecular fragment that introduces a desired stereocenter into a target molecule. This compound and its conceptual framework are pivotal in the construction of enantiomerically pure drugs. Its utility is rooted in its ability to direct the formation of new stereocenters with high diastereoselectivity.

Principle of Asymmetric Induction

The core principle behind the use of chiral building blocks like this compound is asymmetric induction. The existing stereocenter on the synthon creates a chiral environment that energetically favors one direction of attack for an incoming reagent over the other. This steric hindrance guides the formation of a new stereocenter in a predictable manner, leading to a high yield of the desired diastereomer.

Case Study: The Conceptual Synthesis of Tapentadol and the Importance of the Chiral Phenyl-Alkyl Scaffold

While this compound may not be the direct starting material in the large-scale industrial synthesis of the analgesic drug Tapentadol (Nucynta®), the synthesis of Tapentadol's core structure provides an excellent illustration of how the principles of using such chiral scaffolds are applied. Tapentadol possesses two crucial stereocenters that are essential for its dual mechanism of action as a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor.[4][5]

The Challenge: Constructing Contiguous Stereocenters

The synthesis of Tapentadol requires the precise installation of two adjacent stereocenters. This is a common and significant challenge in medicinal chemistry. The use of chiral auxiliaries, which are conceptually related to using a pre-existing chiral building block, is a powerful strategy to address this.

A Representative Synthetic Strategy: Chiral Auxiliary-Mediated Synthesis

Several patented synthetic routes for Tapentadol employ a chiral auxiliary to guide the formation of the required stereocenters.[3] A common approach involves the use of a chiral auxiliary, such as pseudoephedrine or an Evans' oxazolidinone, which is temporarily attached to an achiral starting material, like a substituted cinnamic acid.[3] This creates a chiral substrate that then undergoes diastereoselective reactions to introduce the new stereocenters.

Below is a conceptual workflow illustrating this principle:

Detailed Methodological Principles

Step 1: Attachment of the Chiral Auxiliary

-

Objective: To create a chiral substrate from an achiral starting material.

-

Protocol Principle: An achiral precursor, such as a meta-substituted cinnamic acid, is coupled with a chiral auxiliary, for instance, (1R,2R)-pseudoephedrine, to form a chiral amide.[3] This reaction is typically carried out using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the auxiliary.

-

Causality: The chiral auxiliary imposes a specific three-dimensional conformation on the substrate, which will sterically direct the subsequent reactions.

Step 2: Diastereoselective Introduction of Stereocenters

-

Objective: To create the two contiguous stereocenters of the Tapentadol core with the correct relative and absolute stereochemistry.

-

Protocol Principle: The chiral amide intermediate undergoes a sequence of diastereoselective reactions. For example, a nucleophilic conjugate addition of an ethyl group followed by an electrophilic methylation.[3] The bulky groups on the chiral auxiliary block one face of the molecule, forcing the incoming reagents to attack from the less hindered face.

-

Causality: The choice of reagents and reaction conditions is critical to ensure high diastereoselectivity. The rigidity of the intermediate, often enhanced by the use of Lewis acids, plays a key role in achieving high stereocontrol.

Step 3: Cleavage of the Chiral Auxiliary and Final Modifications

-

Objective: To remove the chiral auxiliary and convert the intermediate into the final drug molecule.

-

Protocol Principle: The chiral auxiliary is cleaved, often under hydrolytic conditions, and can ideally be recovered and reused. The resulting chiral intermediate then undergoes further functional group transformations, such as reduction and deprotection, to yield Tapentadol.

-

Causality: The bonds connecting the auxiliary are designed to be stable during the stereocenter-forming reactions but readily cleavable under specific conditions that do not compromise the newly formed chiral centers.

The Pharmacological Significance of the Chiral Scaffold in Tapentadol

The precise stereochemistry of Tapentadol, achieved through the synthetic strategies outlined above, is directly responsible for its unique dual mechanism of action.

Sources

- 1. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 3. CN103787898A - Synthetic method of tapentadol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Methyl-2-Phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical and materials science. As the biological activity of chiral molecules is often confined to a single enantiomer, the development of efficient and stereocontrolled synthetic routes is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of established and contemporary strategies. We will delve into the mechanistic underpinnings and practical execution of chiral auxiliary-mediated alkylation, direct enantioselective alkylation using "traceless" auxiliaries, asymmetric hydrogenation, and enzymatic and classical resolution techniques. Each section will provide not only detailed, step-by-step protocols but also a critical analysis of the advantages and limitations of each approach, empowering the reader to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Stereocontrol in 2-Arylpropionic Acids

The 2-arylpropionic acids, a class to which 3-methyl-2-phenylbutanoic acid belongs, are prevalent motifs in a myriad of biologically active compounds. The stereochemistry at the α-carbon is often the lynchpin of their pharmacological activity. It is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different, and sometimes deleterious, effects. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic exercise but a critical requirement in modern drug development. This guide will explore the diverse and elegant strategies that have been devised to achieve this stereochemical control in the synthesis of 3-methyl-2-phenylbutanoic acid.

Chiral Auxiliary-Mediated Diastereoselective Alkylation: The Evans Oxazolidinone Approach

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a robust and predictable method for introducing chirality.[1] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a particularly well-regarded class of such reagents, renowned for their high diastereoselectivity in alkylation reactions.[2]

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the alkylation is dictated by the rigid, chelated (Z)-enolate formed upon deprotonation with a lithium or sodium base. The substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. This predictable facial bias is the key to the high diastereoselectivity observed.

Experimental Workflow

The synthesis of (S)-3-methyl-2-phenylbutanoic acid using an Evans-type (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary follows a three-step sequence: acylation, diastereoselective alkylation, and hydrolytic cleavage of the auxiliary.

Caption: Workflow for the synthesis of this compound using an Evans chiral auxiliary.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

-

Slowly add a solution of phenylacetyl chloride (1.1 eq.) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the enolate.

-

Add isopropyl iodide (1.5 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purification by column chromatography can separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a solution of lithium hydroxide (2.0 eq.) in water.

-

Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

The organic layer contains the desired this compound. The aqueous layer can be basified to recover the chiral auxiliary.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Direct Enantioselective Alkylation via Chiral Lithium Amides: A "Traceless" Auxiliary Approach

A more atom-economical and streamlined approach to the enantioselective α-alkylation of carboxylic acids involves the use of a chiral lithium amide as a non-covalent, or "traceless," stereodirecting agent.[3] This method circumvents the need for the covalent attachment and subsequent cleavage of a chiral auxiliary, thereby shortening the synthetic sequence.[4]

Mechanistic Insights into Stereoselectivity

In this methodology, the carboxylic acid is doubly deprotonated to form a lithium enediolate. This dianionic species then forms a mixed aggregate with the chiral lithium amide. The chiral environment of this aggregate dictates the facial selectivity of the subsequent alkylation reaction. The C₂-symmetric nature of many of the employed chiral amines is crucial for creating a well-defined and stereochemically biased reactive intermediate.

Experimental Workflow

Caption: Workflow for the direct enantioselective alkylation of phenylacetic acid using a chiral lithium amide.

Detailed Experimental Protocol

-

To a solution of the chiral amine (e.g., a C₂-symmetric tetramine, 1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (2.0 eq.) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C to form the chiral lithium amide.

-

Add a solution of phenylacetic acid (1.0 eq.) in anhydrous THF to the chiral lithium amide solution at 0 °C and stir for 1 hour to form the enediolate complex.

-

Cool the reaction mixture to -78 °C and add 2-iodopropane (1.5 eq.).

-

Stir the reaction at -78 °C for 5-24 hours, monitoring the progress by TLC.[1]

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Separate the aqueous and organic layers. The chiral amine can be recovered from the organic layer by extraction with aqueous HCl.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched 3-methyl-2-phenylbutanoic acid.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Hydrogenation: A Catalytic Approach

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[5] This approach involves the reduction of a prochiral unsaturated precursor, in this case, (E/Z)-2-phenyl-3-methyl-2-butenoic acid, using a chiral transition metal catalyst.

The Precursor and Catalyst System

The success of this strategy hinges on the availability of the α,β-unsaturated acid precursor and a suitable chiral catalyst. The precursor can be synthesized via a Knoevenagel or Wittig-type reaction between phenylacetic acid derivatives and acetone. The choice of a chiral phosphine ligand for the transition metal (typically rhodium, ruthenium, or iridium) is critical for achieving high enantioselectivity.[6][7]

Experimental Workflow

Caption: Workflow for the asymmetric hydrogenation route.

General Experimental Protocol

-

In a high-pressure reactor, dissolve the chiral catalyst (e.g., [Rh(COD)(S,S)-Et-DuPhos)]BF₄) in a degassed solvent such as methanol.

-

Add the substrate, (E/Z)-2-phenyl-3-methyl-2-butenoic acid.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm) and stir the reaction at a specified temperature until the reaction is complete (monitored by GC or ¹H NMR).

-

Carefully vent the reactor and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched 3-methyl-2-phenylbutanoic acid.

-

Determine the enantiomeric excess by chiral HPLC.

Resolution of Racemic 3-Methyl-2-Phenylbutanoic Acid

Resolution strategies involve the separation of a racemic mixture into its constituent enantiomers. While this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer (without a racemization/recycling step), it can be a practical and effective method, especially when a highly efficient separating agent is available.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[8] For 3-methyl-2-phenylbutanoic acid, this is commonly performed on the corresponding ester.

5.1.1. Principle of Separation

A racemic mixture of methyl or ethyl 3-methyl-2-phenylbutanoate is treated with a lipase in the presence of water. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid at a much faster rate than the other enantiomer. This leaves the unreacted (S)-ester in high enantiomeric excess.

5.1.2. Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of the ethyl ester of the target acid.

5.1.3. General Experimental Protocol

-

To a solution of racemic ethyl 3-methyl-2-phenylbutanoate in a suitable buffer (e.g., phosphate buffer, pH 7) and a co-solvent like isooctane, add a lipase (e.g., Candida antarctica lipase B, CALB).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining ester and the product acid.

-

Separate the enzyme by filtration.

-

Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase.

-

Acidify the aqueous phase and extract with an organic solvent to isolate the (R)-acid.

-

Hydrolyze the enantiomerically enriched (S)-ester to obtain this compound.

Classical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic carboxylic acid with a chiral, enantiomerically pure base to form a pair of diastereomeric salts.[5] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[9]

5.2.1. Principle of Separation

The reaction of racemic (±)-3-methyl-2-phenylbutanoic acid with an enantiopure amine, such as (S)-3-methyl-2-phenylbutylamine, results in the formation of two diastereomeric salts: [(S)-acid·(S)-amine] and [(R)-acid·(S)-amine].[10] One of these salts will typically have lower solubility in a given solvent and will crystallize out, allowing for its separation.

5.2.2. General Experimental Protocol

-

Dissolve racemic 3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a solution of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine, 0.5 eq.) in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Recrystallize the salt to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with an acid (e.g., 1 M HCl) to liberate the enantiomerically pure carboxylic acid.

-

Extract the acid with an organic solvent, dry, and concentrate to yield the final product.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Typical ee (%) | Overall Yield |

| Evans Chiral Auxiliary | High predictability and diastereoselectivity, well-established. | Multi-step process, requires stoichiometric chiral auxiliary. | >98% | Moderate |

| Direct Alkylation (Chiral Amide) | Fewer steps (more atom-economical), recoverable "traceless" auxiliary.[1] | Requires careful control of reaction conditions, sensitivity to air and moisture. | 90-98% | Good to Excellent |

| Asymmetric Hydrogenation | Highly atom-economical, catalytic use of chirality. | Requires synthesis of unsaturated precursor, catalyst screening may be necessary. | >95% | Excellent |

| Enzymatic Resolution | Mild reaction conditions, high enantioselectivity. | Maximum 50% yield without a racemization step, requires esterification/hydrolysis. | >99% | <50% |

| Classical Resolution | Technically simple, well-established for industrial scale. | Maximum 50% yield without racemization, often requires trial-and-error for solvent and resolving agent selection. | >99% (after recrystallization) | <50% |

Conclusion

The enantioselective synthesis of 3-methyl-2-phenylbutanoic acid can be achieved through a variety of robust and well-established methodologies. The choice of the optimal synthetic route will depend on several factors, including the desired scale of the synthesis, cost considerations, and the available experimental capabilities. For laboratory-scale synthesis where high enantiopurity is paramount, the direct enantioselective alkylation using a chiral lithium amide offers an elegant and efficient solution. The Evans auxiliary approach remains a reliable and predictable alternative. For larger-scale industrial applications, asymmetric hydrogenation represents a highly efficient and atom-economical pathway, provided the precursor is readily accessible. Resolution techniques, both enzymatic and classical, are also viable, particularly if an efficient racemization and recycling protocol for the unwanted enantiomer can be implemented. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently approach the synthesis of this and other chiral 2-arylpropionic acids.

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

-

Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

-

(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Org. Process Res. Dev.2003 , 7 (3), 289–296. [Link]

-

Paquette, L. A. Evans Auxiliary. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

-

Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth.1993 , 71, 528. [Link]

-

Stoll, A. H.; Duebner, F.; Gais, H.-J. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. J. Am. Chem. Soc.2011 , 133 (31), 11936–11939. [Link]

-

Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Nat. Protoc.2012 , 7, 733–742. [Link]

-

Evans, D. A. Asymmetric Synthesis. The Chiral Oxazolidinone Auxiliary. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2018 , 23 (10), 2647. [Link]

-

Asymmetric Hydrogenation. Wikipedia. [Link]

-

Asymmetric hydrogenation. ETH Zurich. [Link]

-

Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ChemInform2020 , 51 (19). [Link]

-

Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds. Top. Curr. Chem.2014 , 343, 145–190. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Sci.2021 , 12 (44), 14816–14821. [Link]

-

Asymmetric hydrogenation. ETH Zurich. [Link]

-

Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Biotechnol. Lett.2007 , 29, 1227–1231. [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega2017 , 2 (5), 2130–2136. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Chem. Soc. Rev.2023 , 52, 5837-5878. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

Sources

- 1. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly enantioselective direct alkylation of arylacetic acids with chiral lithium amides as traceless auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ethz.ch [ethz.ch]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid: Precursors, Pathways, and Protocols

This guide provides a comprehensive technical overview of the key precursors and synthetic strategies for producing the chiral carboxylic acid, (S)-3-methyl-2-phenylbutanoic acid. This molecule is of significant interest in the development of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for efficacy and safety. This document is intended for researchers, chemists, and professionals in drug development, offering insights into the prevalent and effective methods for its enantioselective synthesis.

Introduction: The Importance of Stereochemical Control

The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional structure. In many cases, one enantiomer of a compound will exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry. This compound presents a stereogenic center at the α-carbon to the carboxylic acid, making its controlled synthesis a key challenge and a topic of significant research. This guide will explore the primary methodologies for achieving high enantiopurity of this target molecule.

I. Chiral Auxiliary-Mediated Asymmetric Alkylation

One of the most reliable and well-established methods for the synthesis of α-substituted chiral carboxylic acids is the use of chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.[1]

A. The Evans Oxazolidinone Auxiliary Approach

The oxazolidinone auxiliaries, pioneered by David A. Evans, are powerful tools for stereoselective transformations, including alkylation reactions.[1] The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Key Precursors:

-

Phenylacetic acid

-

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (or other appropriate Evans auxiliary)

-

An isopropyl halide (e.g., 2-iodopropane or 2-bromopropane)

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

-

Acylation of the Chiral Auxiliary:

-

To a solution of the chosen Evans oxazolidinone (e.g., (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

-

After stirring for 15-20 minutes, add phenylacetyl chloride and allow the reaction to proceed for 30 minutes before warming to 0 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The crude N-phenylacetyl oxazolidinone is then purified.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-phenylacetyl oxazolidinone in anhydrous THF and cool to -78 °C.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form the corresponding (Z)-enolate. The lithium cation chelates with the carbonyl groups, creating a rigid structure that shields one face of the enolate.

-

Add 2-iodopropane (isopropyl iodide) to the enolate solution and stir at -78 °C, allowing the temperature to slowly rise to room temperature overnight.

-

The alkylation occurs preferentially from the face opposite to the bulky substituent on the oxazolidinone ring.

-

After quenching the reaction, the diastereomeric products can be purified by chromatography. High diastereomeric excesses (de) are typically achieved.

-

-

Cleavage of the Auxiliary:

-

The alkylated auxiliary is dissolved in a mixture of THF and water.

-

The mixture is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) is added.

-

The hydroperoxide anion selectively attacks the exocyclic acyl group, cleaving it from the auxiliary.

-

The reaction is then quenched with a reducing agent like sodium sulfite to destroy excess peroxide.

-

The this compound is isolated by extraction and the chiral auxiliary can be recovered from the aqueous layer.

-

Causality and Expertise: The choice of a strong, hindered base like LDA is critical for the regioselective formation of the kinetic enolate. The low temperature (-78 °C) is necessary to prevent side reactions and maintain the stability of the enolate. The chelation of the lithium cation to both the oxazolidinone carbonyl and the acyl carbonyl is the key to the high diastereoselectivity, as it locks the conformation of the enolate and effectively blocks one of its faces.

B. The Myers' Pseudoephedrine Auxiliary Approach

Another highly effective and practical method utilizes pseudoephedrine as a chiral auxiliary. This approach, developed by Andrew G. Myers, offers several advantages, including the low cost of both enantiomers of pseudoephedrine and the often crystalline nature of the intermediate amides, which can allow for easy purification and upgrading of diastereomeric purity by recrystallization.[2]

Key Precursors:

-

Phenylacetic acid

-

(1S,2S)-(+)-Pseudoephedrine

-

An isopropyl halide (e.g., 2-iodopropane)

-

Lithium chloride (LiCl)

Caption: Workflow for Myers' Pseudoephedrine-Mediated Synthesis.

-

Amide Formation:

-

(1S,2S)-(+)-Pseudoephedrine is acylated with phenylacetyl chloride or a mixed anhydride of phenylacetic acid to form the corresponding tertiary amide in high yield.[2]

-

-

Diastereoselective Alkylation:

-

The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride.

-

The solution is cooled to -78 °C, and LDA is added to generate the lithium enolate. The lithium cation is chelated by the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid six-membered ring intermediate.

-

2-Iodopropane is then added. The alkylation proceeds with high diastereoselectivity, with the electrophile approaching from the face opposite the phenyl group of the auxiliary.[2]

-

-

Auxiliary Cleavage:

-

The alkylated pseudoephedrine amide can be hydrolyzed under acidic (e.g., H2SO4 in dioxane/water) or basic conditions to yield this compound and recover the pseudoephedrine auxiliary.

-

Causality and Expertise: The presence of lithium chloride is crucial in this reaction. It is believed to break up aggregates of the lithium enolate and accelerate the alkylation, leading to cleaner reactions and higher yields.[2] The chelation of the lithium cation is again the key to the high stereocontrol, creating a conformationally rigid intermediate that directs the incoming electrophile.

II. Biocatalytic Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. For the preparation of enantiomerically pure carboxylic acids, enzymatic kinetic resolution of a racemic ester is a common and effective strategy. This method utilizes an enzyme, typically a lipase, that selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted.

Key Precursors:

-

Racemic 3-methyl-2-phenylbutanoic acid

-

An alcohol (e.g., ethanol) to form the ester

-

A suitable lipase (e.g., from Pseudomonas cepacia or Alcaligenes spp.)

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

-

Preparation of the Racemic Ester:

-

Racemic 3-methyl-2-phenylbutanoic acid is esterified using a standard method, such as Fischer esterification with ethanol in the presence of a catalytic amount of sulfuric acid, to produce racemic ethyl 3-methyl-2-phenylbutanoate.

-

-

Enzymatic Hydrolysis:

-

The racemic ester is suspended in a buffered aqueous solution.

-

The selected lipase is added, and the mixture is stirred at a controlled temperature.

-

The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid. The reaction is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached.[3]

-

-

Separation:

-

Once the desired conversion is achieved, the reaction is stopped, and the mixture is worked up.

-